N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-16-9-5-8-14-10-17(25-19(14)16)20(23)21-11-18-22-15(12-26-18)13-6-3-2-4-7-13/h5,8-10,12-13H,2-4,6-7,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNDGUZIQNQKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=CS3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Formation
The benzofuran ring is typically synthesized via acid-catalyzed cyclization of o-hydroxyaryl ketones. For 7-methoxy substitution:
- Starting Material : 2-Hydroxy-4-methoxyacetophenone is treated with ethyl bromoacetate in the presence of potassium carbonate, yielding 7-methoxybenzofuran-2-carboxylate.
- Saponification : The ester is hydrolyzed to 7-methoxybenzofuran-2-carboxylic acid using NaOH in ethanol/water (80% yield).
Table 1: Optimization of Benzofuran Cyclization
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Reflux, 6 h | DMF | K₂CO₃ | 72 |
| Microwave, 150°C, 1 h | EtOH | H₂SO₄ | 85 |
Synthesis of 4-Cyclohexyl-1,3-thiazol-2-ylmethylamine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via reaction between a thioamide and α-halo ketone:
- Cyclohexyl Thioamide Preparation : Cyclohexanecarbothioamide is synthesized by treating cyclohexanecarbonyl chloride with ammonium thiocyanate in acetone (90% yield).
- α-Chloroacetone Reaction : The thioamide reacts with chloroacetone in ethanol under reflux, forming 4-cyclohexyl-1,3-thiazole (78% yield).
- Methylamine Introduction : The thiazole is brominated at the 2-position using NBS, followed by nucleophilic substitution with methylamine in THF (65% yield).
Table 2: Thiazole Functionalization Outcomes
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Bromination | NBS, AIBN | 4 | 82 |
| Amination | CH₃NH₂, THF | 12 | 65 |
Amide Coupling Strategy
Carboxylic Acid Activation
The benzofuran carboxylic acid is activated using EDCl/HOBt in dichloromethane, forming an active ester intermediate.
Nucleophilic Attack by Thiazole-methylamine
The activated ester reacts with 4-cyclohexylthiazole-2-methylamine at 0–5°C, followed by gradual warming to room temperature. Purification via silica gel chromatography affords the final compound in 70% yield.
Table 3: Amide Coupling Efficiency
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 70 |
| DCC/DMAP | DMF | 0 | 58 |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, with retention time 12.3 min.
Comparative Analysis of Synthetic Routes
Route A (Stepwise Coupling):
- Advantages: High purity, scalable.
- Disadvantages: Multi-step, lower overall yield (45%).
Route B (One-Pot Thiazole Formation):
- Advantages: Faster, fewer intermediates.
- Disadvantages: Requires rigorous temperature control, purity ~85%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the benzofuran or thiazole rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen, alkyl, or aryl groups.
Scientific Research Applications
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazole ring, which is known for its biological activity.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound’s thiazole ring can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Additionally, the benzofuran core may interact with cellular receptors, modulating signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
2-(4-benzoylphenoxy)-1-(1-methyl-1H-indol-3-yl)methyl-1H-benzo[d]imidazol-1-yl]ethanone: Studied for its antimicrobial activity.
Uniqueness
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core and a thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H26N2O2S. The compound features a benzofuran core linked to a thiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its anticancer properties and neuroprotective effects. Below are the key areas of activity:
Anticancer Activity
Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through intrinsic and extrinsic pathways, enhancing the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Cell Line Efficacy : In vitro studies have shown that this compound exhibits growth inhibition in several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicate significant cytotoxicity.
- HeLa (cervical cancer) : Comparable activity to standard chemotherapeutics like doxorubicin.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases:
- Cholinesterase Inhibition : It has shown promising results as a cholinesterase inhibitor, which may be beneficial for conditions like Alzheimer's disease.
- Oxidative Stress Reduction : The compound appears to reduce oxidative stress markers in neuronal cell cultures, suggesting potential benefits in neuroprotection.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines :
- Neuroprotective Study :
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism/Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 23.30 | Induces apoptosis via pro-apoptotic factors |
| Anticancer | HeLa | 30.00 | Comparable to doxorubicin |
| Neuroprotection | Neuronal Cells | - | Reduces oxidative stress |
| Cholinesterase Inhibitor | In vitro Model | 0.08 | Potential application in Alzheimer's |
Q & A
Q. What are the optimal synthetic routes for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with thiazole-containing amines. For example:
- Step 1 : Prepare 7-methoxy-1-benzofuran-2-carboxylic acid via cyclization of substituted salicylaldehydes under acidic conditions .
- Step 2 : Synthesize the thiazole moiety (4-cyclohexyl-1,3-thiazol-2-yl)methylamine using Hantzsch thiazole synthesis, followed by functionalization .
- Step 3 : Couple the two fragments via amide bond formation using coupling agents like EDC/HOBt. Yields can vary (e.g., 37–70% in analogous reactions) depending on substituent steric effects and solvent systems (ethanol or DMF) .
- Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol) is recommended .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Key characterization steps include:
- H/C NMR : Identify benzofuran protons (δ 7.0–7.6 ppm for aromatic signals) and thiazole protons (δ 2.3–4.5 ppm for cyclohexyl and methylene groups). Methoxy groups appear as singlets near δ 3.8 ppm .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm) and methoxy C-O (~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHNOS: calculated 409.16, observed 409.15) .
Advanced Research Questions
Q. How can computational methods improve the synthesis efficiency of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Use ICReDD's reaction path search tools to model amide coupling energetics and solvent effects .
- Machine learning models trained on analogous benzofuran-thiazole systems can optimize reaction conditions (e.g., solvent polarity, temperature) to maximize yields .
- Validate predictions with small-scale experiments before scaling up .
Q. How to address discrepancies in reaction yields when scaling up synthesis?
- Methodological Answer : Contradictions in yields often arise from:
- Heterogeneous mixing : Implement inline spectroscopy (e.g., FTIR) for real-time monitoring of reaction progression .
- Thermodynamic control : Use microreactors to maintain consistent temperature gradients, critical for exothermic amide couplings .
- Feedback loops : Circulate experimental data into computational models to refine process parameters (e.g., residence time, catalyst loading) .
Q. What strategies are effective in studying structure-activity relationships (SAR) for benzofuran carboxamides?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified thiazole (e.g., fluorophenyl vs. cyclohexyl) or benzofuran (e.g., chloro vs. methoxy) groups .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituent electronic properties (Hammett σ values) with inhibitory activity .
- Molecular docking : Use X-ray crystallography or cryo-EM structures to model ligand-receptor interactions and guide rational design .
Q. How to resolve conflicting spectral data in structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 7.0–7.5 ppm for benzofuran and thiazole protons) .
- Isotopic labeling : Introduce N or C labels to track amide bond formation and confirm regiochemistry .
- Crystallography : Obtain single-crystal X-ray data to unambiguously assign stereochemistry, especially for chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
